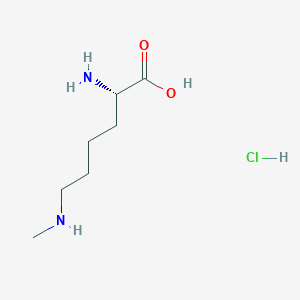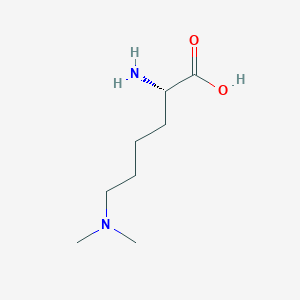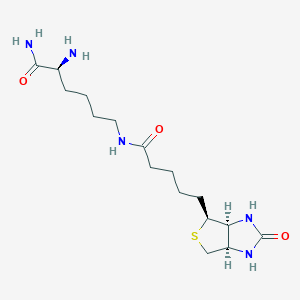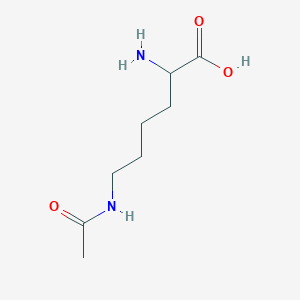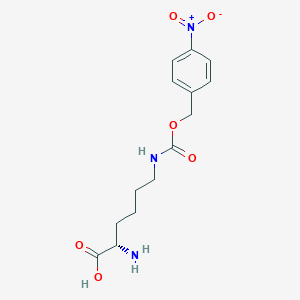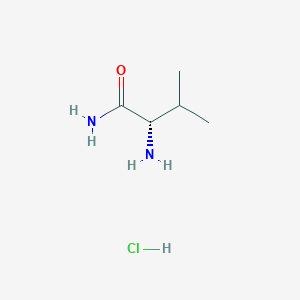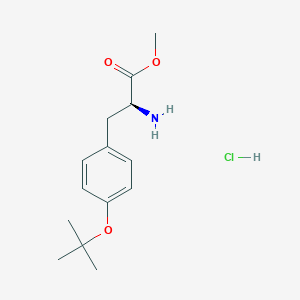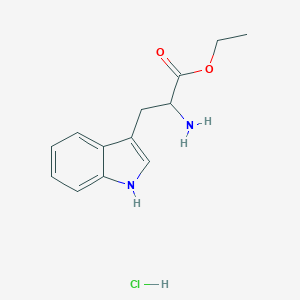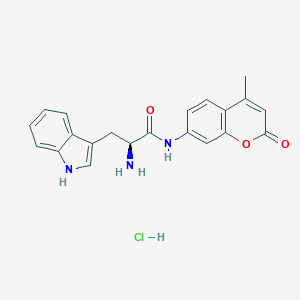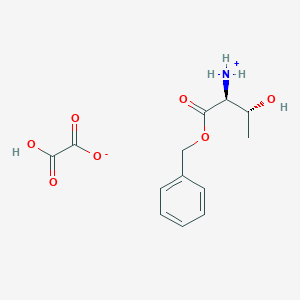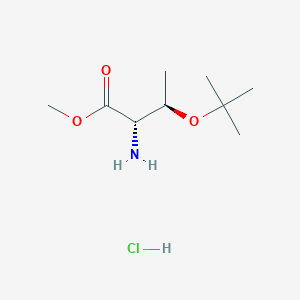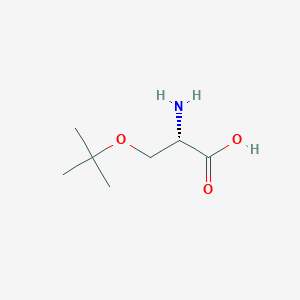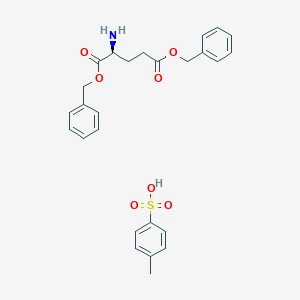
L-Glutamic acid dibenzyl ester tosylate
Descripción general
Descripción
L-Glutamic acid dibenzyl ester tosylate is used as an intermediate in pharmaceutical and chemical synthesis . It is commonly used in the synthesis of polymers for biological applications .
Synthesis Analysis
The synthesis of this compound involves the dibenzylation of L-glutamic acid in cyclohexane . The reaction was accomplished by starting from 20 g of L-glutamic acid, 1.2 equiv of TsOH monohydrate, and 5 equiv of benzyl alcohol .Molecular Structure Analysis
The molecular formula of this compound is C26H29NO7S . Its molecular weight is 499.6 g/mol .Chemical Reactions Analysis
The conversion of BnE to Glu suggests a loss of 90 Da . This indicates that this compound may undergo certain chemical reactions.Physical and Chemical Properties Analysis
This compound has a molecular weight of 499.6 g/mol . Its molecular formula is C26H29NO7S .Aplicaciones Científicas De Investigación
Transformation into γ-Aldehyde : L-Glutamic acid is a valuable building block for creating complex compounds. One study demonstrated a simple procedure for transforming L-Glutamic acid into the corresponding γ-aldehyde, which is a key intermediate for the synthetic versatility of the aldehyde function (Rodriquez & Taddei, 2005).
Regioselective Benzylation : Research on the regioselective benzylation of L-glutamic acid under substoichiometric amounts of the alkylating agent found that N,N-dibenzylglutamic acid α-benzyl ester was obtained, providing insights into the chemical behavior of L-glutamic acid derivatives (Silveira-Dorta, Martín, & Padrón, 2014).
Synthesis of Disubstituted Glutamic Acids : A study described the enantiospecific synthesis of 3,4-disubstituted glutamic acids starting from D-ribose, involving a titanate-mediated transesterification into a dibenzyl analogue (Yan, Weaving, Dauban, & Dodd, 2002).
Synthesis of N-(4-Aminobenzoyl)-γ-Oligo (L-glutamic acid)s : Another research focused on the synthesis of N-(4-aminobenzoyl)-γ-oligo (l-glutamic acid)s, highlighting the synthetic potential of glutamic acid derivatives (Krzyżanowski & Rzeszotarska, 2009).
Polycondensation of Glutamic Acid Dimer : The study on the chemical synthesis of poly-γ-glutamic acid through polycondensation of α-glutamic acid dimer provided insights into the synthesis and reaction of this biopolymer (Sanda, Fujiyama, & Endo, 2001).
Polymerization Studies : Research on L-glutamic acid diketopiperazine ω-alkenyl esters and their polymerization via acyclic diene metathesis polycondensation highlighted the crystalline structures and properties of the resulting polymers (Terada et al., 2008).
Poly L-Glutamate Synthesis : A study on the synthesis of poly L-glutamate initiated by triethanolamine provided insights into the ring-opening polymerization of BLG-NCA, leading to poly-l-glutamic acid benzyl ester (Zhang, Wei, Li, & Han, 2012).
Direcciones Futuras
Mecanismo De Acción
H-Glu(OBzl)-OBzl.TosOH, also known as Dibenzyl L-glutamate tosylate or L-Glutamic acid dibenzyl ester tosylate, is a derivative of glutamic acid
Mode of Action
H-Glu(OBzl)-OBzl.TosOH is a glutamic acid derivative . Glutamic acid and its derivatives have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
The molecular and cellular effects of H-Glu(OBzl)-OBzlAs a derivative of glutamic acid, its effects may be similar to those of glutamic acid, which include influencing the secretion of anabolic hormones and preventing exercise-induced muscle damage .
Propiedades
IUPAC Name |
dibenzyl (2S)-2-aminopentanedioate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4.C7H8O3S/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,17H,11-14,20H2;2-5H,1H3,(H,8,9,10)/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZUAIVKRYGQRM-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2791-84-6 | |
| Record name | L-Glutamic acid, 1,5-bis(phenylmethyl) ester, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2791-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,O'-Dibenzyl-L-glutamine toluene-p-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002791846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,O'-dibenzyl-L-glutamine toluene-p-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


